molecular formula C4H3Cl2N3 B029763 5-Amino-2,4-dichloropyrimidine CAS No. 5177-27-5

5-Amino-2,4-dichloropyrimidine

Cat. No.: B029763
CAS No.: 5177-27-5
M. Wt: 163.99 g/mol
InChI Key: RINHVELYMZLXIW-UHFFFAOYSA-N
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Description

5-Amino-2,4-dichloropyrimidine is a heterocyclic compound with the molecular formula C4H3Cl2N3. It is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Safety and Hazards

5-Amino-2,4-dichloropyrimidine is considered hazardous. It is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Future research could focus on the potential role of this class of molecules as promising tools for new approaches in treating cancers of different histotypes . There is also interest in the synthesis of 4,6-disubstituted pyrimidines , and further exploration of the unique and very attractive mechanism of action for new antiviral drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dichloropyrimidine typically involves the chlorination of 2-amino-4,6-dihydroxypyrimidine. This can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions . Another method involves the condensation of 2,4-dichloropyrimidine with ammonia or amines .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions is common to facilitate the reduction steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2,4-dichloropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,4-dichloropyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-3-2(7)1-8-4(6)9-3/h1H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINHVELYMZLXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292893
Record name 5-Amino-2,4-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5177-27-5
Record name 5177-27-5
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Record name 5-Amino-2,4-dichloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10292893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichlor-pyrimidin-5-ylamine
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Synthesis routes and methods

Procedure details

A heterogeneous solution of 2.4-dichloro-5-nitro-pyrimidine (1.0 eq.) and iron (6.0 eq) in acetic acid, at a concentration of 0.4 M, was stirred vigorously for 14 hours. The mixture was then passed through a celite pad, eluting with MeOH. Upon removal of the volatiles in vacuo, the residue was dissolved in EtOAc, washed with Na2CO3(sat.), NaCl(sat.), was dried over MgSO4, was filtered and the volatiles were removed in vacuo yielding 2,4-dichloropyrimidin-5-amine (80%). LCMS (m/z): 157.0 (MH+); LC Rt=1.85 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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